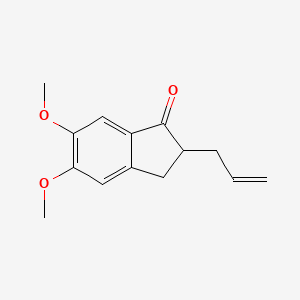

2-Allyl-5,6-dimethoxy-indan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16O3 |

|---|---|

Molecular Weight |

232.27 g/mol |

IUPAC Name |

5,6-dimethoxy-2-prop-2-enyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C14H16O3/c1-4-5-9-6-10-7-12(16-2)13(17-3)8-11(10)14(9)15/h4,7-9H,1,5-6H2,2-3H3 |

InChI Key |

FROKUCRFRSLURM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC=C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Strategic Importance of the Indanone Scaffold

An In-Depth Technical Guide to the Synthesis of 2-Allyl-5,6-dimethoxy-indan-1-one

The 1-indanone structural motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and natural products.[1][2][3] Its rigid, fused-ring system provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing targeted therapeutic agents. Notably, the 5,6-dimethoxy-indan-1-one core is a key intermediate in the industrial synthesis of Donepezil, a leading acetylcholinesterase inhibitor for the management of Alzheimer's disease.[4][5][6]

The introduction of an allyl group at the C-2 position creates This compound , a versatile building block. The terminal alkene of the allyl group serves as a reactive handle for a wide array of subsequent chemical transformations, including metathesis, hydroboration-oxidation, epoxidation, and polymerization, thereby opening avenues for the development of novel pharmaceuticals and complex molecular architectures.

This guide provides a comprehensive, field-proven pathway for the synthesis of this target molecule, grounded in established chemical principles. We will dissect the synthesis into two primary stages: the construction of the core indanone ring system and the selective functionalization at the α-carbon. The causality behind experimental choices, potential pitfalls, and detailed protocols are elucidated to ensure both reproducibility and a deep mechanistic understanding for the practicing research scientist.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule is disconnected at the C-2 position, identifying the allyl group as an electrophile and the indanone as a nucleophile (via its enolate). This points to an α-alkylation strategy. The core scaffold, 5,6-dimethoxy-indan-1-one, is then disconnected via an intramolecular Friedel-Crafts acylation, revealing a commercially available or readily synthesized substituted phenylpropionic acid as the ultimate starting material.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the 5,6-Dimethoxy-indan-1-one Scaffold

The most robust and widely employed method for constructing the 1-indanone ring is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative.[1][2] This reaction involves an electrophilic attack of the activated carboxylic acid moiety onto the electron-rich aromatic ring, driven by a strong protic or Lewis acid.

Causality in Reagent Selection:

While various acid catalysts like polyphosphoric acid (PPA) and concentrated sulfuric acid can effect this transformation, they often require high temperatures and can lead to undesired side reactions. A significant challenge, particularly with methoxy-substituted systems, is the partial demethylation of the ether groups by the strong acid, leading to phenolic impurities such as 6-hydroxy-5-methoxy-1-indanone, which complicates purification and reduces yield.[4]

Trifluoromethanesulfonic acid (TfOH, or TFSA) has emerged as a superior reagent for this cyclization.[1][7] Its strong acidity allows the reaction to proceed under significantly milder conditions (e.g., 80°C), minimizing thermal degradation and side reactions like demethylation. The reaction is typically clean, high-yielding, and more amenable to scale-up.

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen by TfOH, forming a highly electrophilic acylium ion or a mixed anhydride intermediate. This powerful electrophile is positioned to be attacked by the C-6 of the electron-rich dimethoxybenzene ring in an intramolecular electrophilic aromatic substitution. Subsequent deprotonation and rearomatization yield the stable five-membered ring of the indanone.

Caption: Key stages in the acid-catalyzed cyclization to form the indanone core.

Experimental Protocol: Synthesis of 5,6-Dimethoxy-indan-1-one

| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 3-(3,4-Dimethoxyphenyl)propionic acid | 210.22 | 5.0 | 1.0 | 1.05 g |

| Trifluoromethanesulfonic acid (TfOH) | 150.08 | 15.0 | 3.0 | 1.34 mL |

| Dichloromethane (DCM), anhydrous | 84.93 | - | - | 10 mL |

Procedure:

-

In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve 3-(3,4-dimethoxyphenyl)propionic acid (1.05 g, 5.0 mmol) in anhydrous dichloromethane (10 mL).

-

Cool the solution to 0°C in an ice-water bath.

-

Slowly add trifluoromethanesulfonic acid (1.34 mL, 15.0 mmol) dropwise to the stirred solution over 5 minutes. The solution may change color.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Transfer the flask to a pre-heated oil bath and heat the reaction mixture to a gentle reflux (or a sealed vessel to 80°C) for 2-4 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 50 g of crushed ice and 50 mL of water.

-

Stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 5,6-dimethoxy-indan-1-one as a solid.

Part 2: Selective C-2 Allylation via Enolate Formation

With the indanone core in hand, the next critical step is the introduction of the allyl group at the α-position to the carbonyl. This is a classic ketone α-alkylation, which proceeds through the formation of a nucleophilic enolate intermediate.

Causality in Reagent Selection:

The choice of base and solvent is paramount for achieving selective C-alkylation over the competing O-alkylation.

-

Base: A strong, non-nucleophilic base is required to completely and irreversibly deprotonate the α-carbon. Sodium hydride (NaH) is an excellent choice as it is inexpensive and the only byproduct is hydrogen gas, which is easily removed. Lithium diisopropylamide (LDA) is also highly effective. Using weaker, nucleophilic bases like alkoxides can lead to reversible enolate formation and competing side reactions.

-

Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the counter-ion (Na⁺) without interfering with the nucleophilicity of the enolate.

-

Electrophile: Allyl bromide is a highly reactive and suitable electrophile for this Sₙ2 reaction.

A potential side reaction is dialkylation, where a second allyl group is added.[8] This can be minimized by using a slight excess of the indanone or by carefully controlling the stoichiometry and adding the allyl bromide slowly at a low temperature.

Reaction Mechanism: Sₙ2 Alkylation of an Indanone Enolate

The reaction begins with the abstraction of an acidic α-proton by the strong base (NaH) to generate a planar sodium enolate. This enolate is a potent nucleophile. The subsequent introduction of allyl bromide results in a bimolecular nucleophilic substitution (Sₙ2) reaction, where the enolate attacks the electrophilic methylene carbon of the allyl bromide, displacing the bromide ion and forming the new carbon-carbon bond at the C-2 position.

Caption: Key stages in the base-mediated α-allylation of the indanone.

Experimental Protocol: Synthesis of this compound

| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 5,6-Dimethoxy-indan-1-one | 192.21 | 2.60 | 1.0 | 500 mg |

| Sodium Hydride (60% in mineral oil) | 24.00 (NaH) | 3.12 | 1.2 | 125 mg |

| Allyl Bromide | 120.98 | 3.12 | 1.2 | 0.27 mL |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | 15 mL |

Procedure:

-

Wash the sodium hydride (125 mg) with anhydrous hexane (2 x 5 mL) to remove the mineral oil. Decant the hexane carefully under an inert atmosphere.

-

Add anhydrous THF (10 mL) to a dry 50 mL round-bottom flask containing the washed NaH and a magnetic stir bar. Cool the suspension to 0°C in an ice-water bath.

-

Dissolve 5,6-dimethoxy-indan-1-one (500 mg, 2.60 mmol) in anhydrous THF (5 mL) and add it dropwise to the stirred NaH suspension over 10 minutes.

-

Stir the mixture at 0°C for 30 minutes, during which time hydrogen gas will evolve and the solution may become colored as the enolate forms.

-

Slowly add allyl bromide (0.27 mL, 3.12 mmol) to the reaction mixture at 0°C.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction back to 0°C and carefully quench by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to isolate pure this compound.

Overall Synthesis Workflow

The two-stage process provides an efficient and reliable pathway to the target molecule from a simple phenylpropionic acid derivative.

Caption: Complete synthetic workflow from starting material to the final product.

Conclusion

This guide outlines a robust and mechanistically sound synthesis of this compound. The strategy hinges on two high-yielding, well-understood transformations: an efficient intramolecular Friedel-Crafts acylation to construct the core indanone scaffold, followed by a selective base-mediated α-allylation. By carefully selecting modern reagents like trifluoromethanesulfonic acid and employing controlled conditions for enolate formation, common side reactions such as demethylation and O-alkylation can be effectively minimized. The detailed protocols and mechanistic insights provided herein serve as a validated blueprint for researchers and drug development professionals aiming to access this versatile chemical building block for further synthetic exploration.

References

- What are the properties and preparation methods of 5,6-Dimethoxy-1-indanone? - FAQ. (2024, November 13).

- Synthesis of 2-Cyano-5,6-dimethoxy-indan-1-one - PrepChem.com.

- An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone - Quick Company.

- Process method for preparing 5,6-dimethoxy-1, 2-indandione - Google Patents.

- Xu Y, Hua W, Zhang J. Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy. 2000;(6):464-465.

- Annulations involving 1-indanones to access fused- and spiro frameworks - PMC. (2022, November 22).

-

Serafin, K., & St आम्हाला, T. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available from: [Link]

- Serafin, K., & St आम्हाला, T. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

- Indanone synthesis - Organic Chemistry Portal.

- The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide - Benchchem.

- Morimoto, M., Shimazumi, R., Rawat, V. K., Fujimoto, H., & Tobisu, M. β-Arylation of Indanone Derivatives via α-Carbamoylation/Elimination of Isocyanate Sequence. ChemRxiv.

- Request PDF - β-Arylation of Indanone Derivatives via α-Carbamoylation/Elimination of Isocyanate Sequence. ResearchGate.

- Green synthesis scheme for indanone-based chalcones. ResearchGate.

- Serafin, K., & St आम्हाला, T. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC.

- Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. ChemRxiv.

- Photochemical synthesis of substituted indan-1-ones related to donepezil. RSC Publishing.

- A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. (2025, April 14).

- Article - SciELO. (2017, October 31).

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

- 5. Photochemical synthesis of substituted indan-1-ones related to donepezil - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. scielo.br [scielo.br]

- 7. Page loading... [wap.guidechem.com]

- 8. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

"2-Allyl-5,6-dimethoxy-indan-1-one" chemical properties

An In-depth Technical Guide to the Synthesis and Chemical Properties of 2-Allyl-5,6-dimethoxy-indan-1-one

Foreword: Navigating the Known and the Novel

The indanone scaffold is a cornerstone in medicinal chemistry, serving as the structural foundation for a multitude of biologically active compounds. Among these, 5,6-dimethoxy-indan-1-one is a particularly noteworthy starting material, most famously recognized as a key intermediate in the industrial synthesis of Donepezil, a primary therapeutic for Alzheimer's disease.[1][2] Its rigid, bicyclic structure, combined with the electron-donating methoxy groups, provides a unique platform for chemical modification and drug design.

This guide ventures a step beyond this well-documented precursor to explore the chemical landscape of a novel derivative: This compound . While direct experimental data for this specific molecule is not extensively reported in public literature, its synthesis and properties can be confidently predicted and delineated based on the established reactivity of the indanone core. This document is designed for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the parent scaffold, a robust proposed synthesis for its 2-allyl derivative, and a detailed projection of the resultant molecule's chemical and spectroscopic properties. We will bridge the gap between established knowledge and synthetic possibility, offering a scientifically grounded roadmap for the creation and characterization of this promising compound.

Part 1: The Core Scaffold: 5,6-Dimethoxy-indan-1-one

Understanding the precursor is paramount to predicting the properties of its derivatives. 5,6-Dimethoxy-indan-1-one is a stable, crystalline solid that has been the subject of extensive study.

Physicochemical Properties

The core physical and chemical attributes of 5,6-dimethoxy-indan-1-one are well-established, providing a baseline for comparison with its derivatives.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₂O₃ | [3][4] |

| Molecular Weight | 192.21 g/mol | [3] |

| Appearance | White to light yellow/slightly brown crystalline powder | [5][6] |

| Melting Point | 118-120 °C | [6] |

| Boiling Point | 139 °C @ 2 mmHg | [6] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [6] |

| CAS Number | 2107-69-9 | [3][6] |

Spectroscopic Signature

The spectroscopic profile of 5,6-dimethoxy-indan-1-one is defined by its key functional groups.

-

¹H NMR: The proton NMR spectrum is characterized by two singlets for the non-equivalent methoxy groups, two singlets for the aromatic protons, and two triplets corresponding to the adjacent methylene groups at the C2 and C3 positions.[7]

-

FT-IR/Raman: The infrared spectrum prominently features a strong absorption band for the conjugated ketone (C=O) stretching vibration, along with characteristic bands for aromatic C-H and C-O (methoxy) stretching.[8]

Chemical Reactivity: The C2 Position

The chemical reactivity of 5,6-dimethoxy-indan-1-one is dominated by its ketone functionality. The protons on the carbon adjacent to the carbonyl group (the α-carbon, or C2) are acidic and can be removed by a base to form a nucleophilic enolate. This enolate is the key to introducing substituents at the C2 position. The literature confirms this reactivity, for instance, through the successful bromination at the C2 position to yield 2-bromo-5,6-dimethoxy-1-indanone.[9] This established reactivity at the C2 position forms the logical basis for the targeted synthesis of the 2-allyl derivative.

Safety and Handling

As a laboratory chemical, 5,6-dimethoxy-indan-1-one requires careful handling.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or inhaled.[4] It is known to cause skin, eye, and respiratory tract irritation.[3][5]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection (if generating dust), is mandatory. Work should be conducted in a well-ventilated fume hood.[5]

Part 2: Synthesis of this compound: A Proposed Protocol

The introduction of an allyl group at the C2 position is best achieved via an α-alkylation reaction. This classic organometallic procedure involves the formation of an enolate followed by its reaction with an electrophilic allyl source.

Causality Behind Experimental Choices

-

Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the α-carbon without competing in a nucleophilic attack on the ketone. Lithium diisopropylamide (LDA) is an ideal choice due to its strong basicity and significant steric hindrance. Sodium hydride (NaH) is an alternative effective base.

-

Solvent: An anhydrous, aprotic solvent like tetrahydrofuran (THF) is essential. It readily dissolves the reactants and intermediates without interfering with the highly reactive base and enolate.

-

Temperature: The reaction is conducted at low temperatures (-78 °C) to control the rate of reaction, prevent side reactions (such as self-condensation), and ensure the kinetic enolate is formed regioselectively.

-

Electrophile: Allyl bromide is a highly effective and commercially available electrophile for this purpose.

Detailed Step-by-Step Methodology

Reaction: α-Alkylation of 5,6-dimethoxy-indan-1-one

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add a solution of Lithium Diisopropylamide (LDA) in THF to the flask. To this, add a solution of 5,6-dimethoxy-indan-1-one (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

-

Alkylation: Add allyl bromide (1.1 equivalents) dropwise to the enolate solution. The reaction is typically rapid. Allow the mixture to stir at -78 °C for 2-3 hours.

-

Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the flask to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford pure this compound.

Visualization of Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Part 3: Predicted Chemical Properties and Characterization

The introduction of the allyl group is expected to alter the physicochemical and spectroscopic properties of the parent molecule in predictable ways.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₄H₁₆O₃ | Addition of C₃H₄ to C₁₁H₁₂O₃ |

| Molecular Weight | 232.27 g/mol | Calculated from the molecular formula |

| Appearance | Pale yellow oil or low-melting solid | The flexible, non-polar allyl group disrupts the crystal lattice of the planar parent indanone, likely lowering the melting point. |

| XLogP3-AA | ~2.5 - 3.0 | The addition of a hydrocarbon fragment will increase the lipophilicity compared to the parent compound (XLogP3-AA ≈ 1.6).[3] |

Predicted Spectroscopic Signature for Structural Verification

Spectroscopy is the definitive method to confirm the successful synthesis of the target compound. The following are the predicted key signals that would differentiate the product from the starting material.

| Spectroscopy | Predicted Key Signals and Features |

| ¹H NMR | Allyl Group: A multiplet at ~5.7-5.9 ppm (CH), two multiplets/dd at ~5.0-5.2 ppm (CH₂=), and a doublet of triplets at ~2.5-2.8 ppm (-CH₂-allyl). Indanone Core: A multiplet/dd at ~3.0-3.3 ppm (CH at C2), disappearance of the C2 triplet from the starting material. Methoxy and aromatic signals will be present with slight shifts. |

| ¹³C NMR | Allyl Group: New signals expected around ~135 ppm (CH=), ~117 ppm (=CH₂), and ~35 ppm (-CH₂-allyl). |

| IR | A new, sharp absorption band around 1640 cm⁻¹ corresponding to the C=C stretch of the allyl group. The conjugated ketone (C=O) stretch will remain prominent, likely near 1690-1705 cm⁻¹ . |

| Mass Spec (EI) | A clear molecular ion peak (M⁺) at m/z = 232 . Key fragmentation patterns would involve the loss of the allyl group (M-41). |

Part 4: Potential Applications and Future Research Directions

The true value of this compound lies in its potential as a versatile building block for creating diverse molecular libraries. The parent indanone structure is a known pharmacophore, and the introduction of a reactive allyl handle unlocks numerous avenues for further chemical exploration.

A Gateway to Novel Derivatives

The terminal double bond of the allyl group is a reactive functional group that can participate in a wide array of organic transformations. This allows for the synthesis of a second generation of more complex molecules.

-

Oxidative Cleavage: Treatment with ozone (O₃) followed by a reductive workup can yield an aldehyde, which can be used in reductive aminations or Wittig reactions.

-

Epoxidation: Reaction with an agent like m-CPBA will form a reactive epoxide ring, a precursor for diols or for ring-opening with various nucleophiles.

-

Hydroboration-Oxidation: This reaction sequence can install a primary alcohol at the terminal carbon, providing a site for ester or ether formation.

-

Heck and Suzuki Couplings: The allyl group can potentially be modified to participate in palladium-catalyzed cross-coupling reactions to append new aryl or vinyl groups.

Visualization of Derivatization Potential

Caption: Potential reaction pathways for derivatizing the allyl group.

Relevance to Drug Discovery

Indanone derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[10][11][12] By using this compound as a starting point, medicinal chemists can rapidly generate libraries of novel compounds. These libraries can then be screened against various biological targets, such as kinases, proteases, or receptors, to identify new lead compounds for drug development programs.

Conclusion

While this compound is not a widely characterized compound, its chemical properties and a reliable synthetic route can be confidently extrapolated from the rich chemistry of its parent, 5,6-dimethoxy-indan-1-one. This guide provides a comprehensive framework for its synthesis via α-alkylation and details the expected spectroscopic signatures necessary for its characterization. More importantly, it highlights the potential of this molecule not as an endpoint, but as a versatile and strategically valuable intermediate. The reactive allyl handle serves as a gateway for extensive further derivatization, positioning this compound as a powerful tool for researchers and scientists in the ongoing quest for novel therapeutics.

References

- Material Safety Data Sheet. (2013, February 27). Sciencelab.com.

- What are the properties and preparation methods of 5,6-Dimethoxy-1-indanone? - FAQ. (2024, November 13). X-MOL.

- 1,2,4-Trimethoxybenzene 97. (n.d.). MilliporeSigma.

- SAFETY DATA SHEET. (2025, September 22). MilliporeSigma.

- An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. (n.d.). Quick Company.

- 5,6-Dimethoxy-1-indanone. (n.d.). PubChem, NIH.

- 1,2,4-Trimethoxybenzene. (n.d.). CAS Common Chemistry.

- SAFETY DATA SHEET - 5,6-Dimethoxy-1-indanone. (2024, January 27). Fisher Scientific.

- 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxyindan-1-one, (E)-. (n.d.). PubChem, NIH.

- 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one. (n.d.). PubChem, NIH.

- 5,6-Dimethoxy-2-(piperidin-4-yl)methylene-indan-1-one. (n.d.). Santa Cruz Biotechnology.

- Photochemical synthesis of substituted indan-1-ones related to donepezil. (n.d.). RSC Publishing.

- Synthesis of (2E)-2-(2,4,6-Trimethoxybenzylidene)indan-1-one. (2009, January 15). MDPI.

- A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025, April 14). Preprints.org.

- Synthesis of 1-indanones with a broad range of biological activity. (n.d.). PMC, NIH.

- Material Safety Data Sheet - 5,6-Dimethoxy-1-Indanone, 98%. (2005, October 3). Cole-Parmer.

- (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one(Donepezil Related Compound A). (n.d.). MilliporeSigma.

- Design, synthesis and evaluation of novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues. (2009, September 1). PubMed, NIH.

- Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. (2021, August 30). MDPI.

- A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. (n.d.). PMC, NIH.

- 5,6-Dimethoxy-1-indanone. (2026, January 13). ChemicalBook.

- Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. (2022, January 23). PMC, NIH.

- 5,6-Dimethoxy-1-Indanone. (n.d.). DrugBank.

- Chemical Properties of 5,6-Dimethoxy-1-indanone. (n.d.). Cheméo.

- (PDF) Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. (2025, October 15). ResearchGate.

- (2E)-2-Benzyl-idene-5,6-dimethoxy-indan-1-one. (2010, September 11). PubMed, NIH.

- 5,6-Dimethoxy-1-indanone(2107-69-9) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

- 2. Photochemical synthesis of substituted indan-1-ones related to donepezil - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 5,6-Dimethoxy-1-indanone | 2107-69-9 [chemicalbook.com]

- 7. 5,6-Dimethoxy-1-indanone(2107-69-9) 1H NMR spectrum [chemicalbook.com]

- 8. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity [mdpi.com]

Spectroscopic Characterization of 2-Allyl-5,6-dimethoxy-indan-1-one: A Technical Guide

Introduction

2-Allyl-5,6-dimethoxy-indan-1-one is a derivative of 5,6-dimethoxy-indan-1-one, a key intermediate in the synthesis of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1][2] The introduction of an allyl group at the 2-position of the indanone core can significantly alter its chemical and biological properties. A thorough spectroscopic characterization is therefore essential for confirming the structure of this novel compound and for ensuring its purity, which are critical aspects in the fields of medicinal chemistry and drug development.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on the known data for the parent compound, 5,6-dimethoxy-indan-1-one, and established principles of spectroscopic interpretation. While experimental data for the title compound is not publicly available, this document serves as a predictive guide for researchers, scientists, and drug development professionals working with similar molecular scaffolds.

Molecular Structure

The structure of this compound is presented below, with key atomic positions numbered for reference in the subsequent spectroscopic analysis.

Figure 1: Molecular structure of this compound.

Spectroscopic Analysis Workflow

The comprehensive characterization of a novel compound like this compound involves a multi-technique approach to elucidate its structure and confirm its identity. The general workflow is outlined below.

Sources

The Emergent Therapeutic Potential of 2-Allyl-5,6-dimethoxy-indan-1-one: A Mechanistic Whitepaper

Abstract

The indanone scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including neuroprotective, anticancer, and anti-inflammatory effects.[1][2] This technical guide provides an in-depth analysis of the hypothesized mechanism of action of a novel derivative, 2-Allyl-5,6-dimethoxy-indan-1-one. By dissecting the established roles of the 5,6-dimethoxy-indan-1-one core and the bio-active allyl moiety, we propose a multi-target engagement model for this compound. This whitepaper will explore the potential for this molecule to act as a dual acetylcholinesterase (AChE) inhibitor and a modulator of oncogenic pathways, supported by a comprehensive review of existing literature and proposed experimental validation protocols. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel indanone derivatives.

The Indanone Core: A Foundation for Diverse Bioactivity

The indanone framework, a bicyclic structure composed of a benzene ring fused to a cyclopentanone ring, is a recurring motif in numerous pharmacologically active compounds.[3] Its versatility has led to the development of drugs with a wide range of applications.

Neuroprotective Activity: The Legacy of the 5,6-Dimethoxy Motif

Perhaps the most well-documented therapeutic application of the indanone scaffold is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[1] The prominent drug, Donepezil, an acetylcholinesterase (AChE) inhibitor, features a 5,6-dimethoxy-indanone core.[1] This structural feature is crucial for its interaction with the AChE enzyme, leading to an increase in acetylcholine levels in the brain, which is beneficial for cognitive function.[1] Given this precedent, it is highly probable that this compound will exhibit some degree of AChE inhibition.

Anticancer Potential: A Scaffold for Cytotoxicity

Numerous studies have highlighted the anticancer properties of indanone derivatives.[4][5] These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[4] The mechanisms are varied and include the inhibition of tubulin polymerization, which disrupts microtubule dynamics, and the downregulation of key cell survival proteins like NF-κB p65 and Bcl-2.[1][4]

Anti-inflammatory and Antimicrobial Activities

The biological repertoire of indanones extends to anti-inflammatory and antimicrobial activities.[3][6] Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.[3] Furthermore, recent studies have reported the antimicrobial properties of 3-allylindanone derivatives, suggesting a potential new therapeutic avenue for this class of compounds.[6]

The Allyl Group: A Key Modulator of Biological Activity

The introduction of an allyl group at the 2-position of the 5,6-dimethoxy-indan-1-one core is predicted to significantly influence its biological activity. The allyl moiety is not merely a passive structural element; it is a well-known pharmacophore found in numerous natural and synthetic bioactive molecules.[7][8]

The Allyl Motif in Cancer Therapy

Bioactive molecules containing allylic chains, often derived from natural sources like garlic and cinnamon, have demonstrated potent antitumoral activity both in vitro and in vivo.[7][8] These compounds can induce DNA damage, trigger cell cycle arrest, and modulate the activity of various enzymes.[7] The allyl group's electrophilic nature allows it to potentially form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of key proteins, leading to their inactivation.[7]

Hypothesized Mechanism of Action of this compound: A Multi-Target Model

Based on the individual contributions of the 5,6-dimethoxy-indan-1-one core and the 2-allyl substituent, we propose a multi-target mechanism of action for this compound.

Dual Inhibition of Acetylcholinesterase and Cancer Cell Proliferation

We hypothesize that this compound will act as a dual-function agent, exhibiting both neuroprotective and anticancer properties. The 5,6-dimethoxy-indanone core is expected to confer AChE inhibitory activity, while the 2-allyl group is predicted to be the primary driver of its cytotoxic effects against cancer cells.

Experimental Validation Protocols

To investigate the hypothesized mechanism of action, a series of in vitro assays are proposed.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the inhibitory potential of this compound against AChE.

Methodology (Modified Ellman's Method): [3]

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase enzyme.

-

Inhibitor Addition: The test compound, this compound, at various concentrations is added to the wells, and the plate is pre-incubated.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

-

Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured at 412 nm at regular intervals using a microplate reader.[3]

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the uninhibited reaction. The IC50 value is then determined from the dose-response curve.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HT-29, COLO 205 for colorectal cancer) are seeded in a 96-well plate and allowed to adhere overnight.[4]

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot Analysis for Apoptosis and Cell Cycle Markers

Objective: To investigate the molecular mechanism of cytotoxicity by examining the expression of key proteins involved in apoptosis and cell cycle regulation.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with this compound at its IC50 concentration. After treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard method like the Bradford assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to target proteins (e.g., NF-κB p65, Bcl-2, Bax, caspase-3, and cell cycle-related proteins) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing the Hypothesized Mechanisms and Workflows

To clearly illustrate the proposed molecular interactions and experimental procedures, the following diagrams are provided.

Figure 1: Proposed multi-target mechanism of action.

Figure 2: Experimental workflow for validation.

Quantitative Data Summary

The following table structure is proposed for summarizing the quantitative data obtained from the experimental validation.

| Compound | Target Cell Line/Enzyme | Assay | IC50 (µM) |

| This compound | AChE | Enzyme Inhibition | To be determined |

| This compound | HT-29 (Colon Cancer) | MTT | To be determined |

| This compound | COLO 205 (Colon Cancer) | MTT | To be determined |

| Donepezil (Reference) | AChE | Enzyme Inhibition | Literature Value |

| Doxorubicin (Reference) | HT-29 (Colon Cancer) | MTT | Literature Value |

Conclusion and Future Directions

This compound represents a promising lead compound with the potential for a multi-target mechanism of action. The well-established neuroprotective properties of the 5,6-dimethoxy-indan-1-one core, combined with the known anticancer activities of the allyl moiety, provide a strong rationale for its further investigation. The proposed experimental protocols will serve as a robust framework for elucidating its precise mechanism of action and quantifying its therapeutic potential. Future studies should focus on in vivo efficacy and safety profiling, as well as extensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold.

References

- From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01862]

- From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10044810/]

- Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7035985/]

- The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide. Benchchem. [URL: https://www.benchchem.

- Comparative Biological Activity of Substituted Indanones: A Guide for Researchers. Benchchem. [URL: https://www.benchchem.com/guides/comparative-biological-activity-of-substituted-indanones]

- From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. ResearchGate. [URL: https://www.researchgate.

- Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2022.973950/full]

- Allyl – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/mono/10.

- Quantitative structure-activity relationship. QSAR, analyses of the substituted indanone and benzylpiperidine rings of a series. ACS Publications. [URL: https://pubs.acs.org/doi/pdf/10.1021/ci00017a003]

- anticancer effect of indanone-based thiazolyl hydrazone derivative on p53 mutant colon cancer cell lines: in vitro and in vivo study. St. John's Scholar. [URL: https://scholar.stjohns.

- Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28395171/]

- Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c6ra26487a]

- What is the current research progress on 1-Indanone derivatives?. Guidechem. [URL: https://www.guidechem.

- The Role of Alkyl Groups in Organic Chemistry and Drug Design. Omics. [URL: https://www.omicsonline.org/open-access/the-role-of-alkyl-groups-in-organic-chemistry-and-drug-design-118225.html]

- Synthesis and Activity of Aurone and Indanone Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36740791/]

- Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.4c00222]

- Synthesis and Activity of Aurone and Indanone Derivatives. Bentham Science Publisher. [URL: https://www.eurekaselect.com/article/128795]

- Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954160/]

- Synthesis of 1-indanones with a broad range of biological activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5364026/]

- Indanone synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Bentham Science. [URL: https://www.benthanscience.com/abstract/2019022601]

- Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5916422/]

- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/13/48]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 5. "ANTICANCER EFFECT OF INDANONE-BASED THIAZOLYL HYDRAZONE DERIVATIVE ON " by Silpa Narayanan [scholar.stjohns.edu]

- 6. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Investigating the Biological Potential of 2-Allyl-5,6-dimethoxy-indan-1-one: A Research and Development Prospectus

An In-Depth Technical Guide

Abstract

The indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2] This technical guide provides a comprehensive framework for investigating the potential therapeutic applications of a novel derivative, 2-Allyl-5,6-dimethoxy-indan-1-one . While this specific molecule is not extensively documented in current literature, its structural components—the 5,6-dimethoxy-indan-1-one core and the 2-allyl substitution—provide a strong rationale for targeted biological screening. The 5,6-dimethoxy-indan-1-one moiety is famously a key intermediate in the synthesis of Donepezil, a cornerstone therapy for Alzheimer's disease, immediately suggesting a high potential for neuroprotective activity.[3][4] Furthermore, the broader class of indanone derivatives has demonstrated significant promise in oncology, anti-inflammatory, and antimicrobial research.[1][5] This document outlines the scientific basis for investigating these activities, provides detailed, field-proven experimental protocols for validation, and presents a logical workflow for characterizing the compound's biological profile.

Introduction: The Scientific Rationale

The selection of a candidate molecule for a drug discovery pipeline is guided by its structural alerts and relationship to known bioactive compounds. This compound presents a compelling case based on the established pharmacology of its core scaffold.

-

The Indanone Core: Indanones are rigid analogs of chalcones and are present in a variety of natural products with demonstrated bioactivity, including antibacterial and cytotoxic effects. Their synthetic accessibility and versatile reactivity have made them popular starting points for creating libraries of therapeutic candidates.[6][7]

-

The 5,6-Dimethoxy Substitution: This specific substitution pattern is critical for the activity of Donepezil, an acetylcholinesterase (AChE) inhibitor. The methoxy groups are understood to form key hydrophobic interactions within the peripheral anionic site (PAS) of the AChE enzyme, contributing to its potent and selective inhibition. Therefore, any derivative retaining this feature is a prime candidate for AChE inhibition and modulation of Alzheimer's disease pathology.

-

The 2-Allyl Group: The introduction of an allyl group at the C-2 position is a strategic modification. Allyl moieties can serve multiple functions; they can modulate lipophilicity, affecting membrane permeability and blood-brain barrier penetration, and can act as a reactive handle for covalent interactions with target proteins, potentially leading to irreversible inhibition. The synthesis of allylated indanones is a well-established process, making this a synthetically accessible target.[7]

This guide will focus on three primary, high-probability areas of biological activity for this compound:

-

Neuroprotection and Anti-Alzheimer's Activity

-

Anticancer (Antiproliferative) Activity

-

Anti-inflammatory Activity

The following sections will detail the causality behind these hypotheses and provide robust protocols for their systematic evaluation.

Caption: Rationale for investigating this compound.

Potential Biological Activity I: Neuroprotection & Anti-Alzheimer's Disease

The most direct hypothesis is that this compound will exhibit activity relevant to Alzheimer's disease (AD). AD is a multifactorial neurodegenerative disorder, making multi-target-directed ligands (MTDLs) a highly sought-after therapeutic strategy.[8] The indanone scaffold is a promising foundation for MTDLs in this space.[8]

Key Mechanistic Targets

-

Acetylcholinesterase (AChE) Inhibition: The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficit in the neurotransmitter acetylcholine. AChE inhibitors prevent its breakdown. Given the structural similarity to the core of Donepezil, our target compound is a strong candidate for an AChE inhibitor.[3]

-

Neuroinflammation: Chronic inflammation in the brain, mediated by microglia and astrocytes, is a key pathological feature of AD.[8] Many indanone derivatives have shown anti-inflammatory properties.[1]

-

Amyloid-β (Aβ) Aggregation: The aggregation of Aβ peptides into plaques is a hallmark of AD. Some indanone-chalcone hybrids have been shown to inhibit AChE-induced Aβ aggregation.[8]

Experimental Validation Workflow

A tiered approach is recommended, starting with in vitro enzymatic assays and progressing to cell-based models.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 5,6-DIMETHOXY-1-INDANONE [drugs.ncats.io]

- 4. Photochemical synthesis of substituted indan-1-ones related to donepezil - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 8. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

"2-Allyl-5,6-dimethoxy-indan-1-one" structural analogs and derivatives

An In-Depth Technical Guide to 2-Allyl-5,6-dimethoxy-indan-1-one: Structural Analogs, Derivatives, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The Indanone Scaffold as a Cornerstone in Medicinal Chemistry

The 1-indanone nucleus, a bicyclic framework comprising a benzene ring fused to a cyclopentanone, is recognized as a "privileged structure" in the field of drug discovery.[1][2] Its rigid conformation and versatile chemical handles have made it a foundational element in the design of numerous pharmacologically active agents. Among its many variations, the 5,6-dimethoxy-1-indanone core is particularly noteworthy. It forms the central structural motif of Donepezil, a leading acetylcholinesterase (AChE) inhibitor approved for the management of Alzheimer's disease (AD).[1] This fact alone positions the scaffold as a high-value target for further exploration.

This technical guide provides an in-depth exploration of the 5,6-dimethoxy-1-indanone core, with a specific focus on the synthetic potential and therapeutic implications of its C2-substituted analogs and derivatives, centered around the conceptual "this compound". While direct literature on this specific allyl derivative is sparse, its structure provides a critical jumping-off point for understanding the vast chemical space and structure-activity relationships (SAR) that govern this potent class of molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics. We will delve into synthesis strategies, a broad spectrum of structural analogs, their associated biological activities, and detailed experimental protocols to empower further research and development.

Section 1: The 5,6-Dimethoxy-1-Indanone Core: Synthesis and Chemical Significance

The arrangement of the methoxy groups at the C5 and C6 positions of the indanone ring is crucial for the biological activity observed in many of its derivatives, particularly in the context of neurodegenerative diseases. This substitution pattern significantly influences the molecule's electronic properties and its ability to interact with biological targets.

Synthesis of the Core Scaffold

The synthesis of 5,6-dimethoxy-1-indanone is a well-established process, though several routes exist. A common and industrially scalable method involves an intramolecular Friedel-Crafts reaction. One approach begins with 3-(3,4-dimethoxyphenyl)propionic acid, which can be cyclized using strong acids or dehydrating agents.[3] An alternative and frequently cited method involves the cyclization of 3-chloro-3',4'-dimethoxypropiophenone in the presence of a strong acid like concentrated sulfuric acid.[3]

More modern approaches include photochemical synthesis, which can offer high yields under specific conditions. For instance, the photolysis of 4,5-dimethoxy-2-methylphenacyl benzoate has been shown to produce 5,6-dimethoxy-1-indanone in good yields.[4][5] Irradiation in acetone, which acts as both a solvent and a triplet sensitizer, can drive the reaction to near-quantitative conversion.[4][5]

Below is a generalized workflow representing the common Friedel-Crafts cyclization approach.

Caption: Workflow for the synthesis of the 5,6-dimethoxy-1-indanone core.

Section 2: C2-Substituted Analogs: A Gateway to Chemical Diversity

The methylene group at the C2 position of the 1-indanone ring is alpha to the carbonyl group, making its protons acidic and the carbon nucleophilic upon deprotonation. This chemical reactivity is the cornerstone for generating a vast library of analogs through C-C bond formation, primarily via alkylation and condensation reactions.

The Conceptual Analog: this compound

While not extensively documented, the synthesis of this compound can be reliably predicted from standard organic chemistry principles. It would involve the deprotonation of the C2 position of 5,6-dimethoxy-1-indanone using a suitable base (e.g., lithium diisopropylamide (LDA) or sodium hydride) followed by quenching the resulting enolate with an allyl halide, such as allyl bromide.

The significance of the 2-allyl derivative lies not just in its own potential bioactivity but in its utility as a versatile synthetic intermediate. The terminal double bond of the allyl group is amenable to a wide array of further chemical transformations, including:

-

Oxidation: Cleavage to aldehydes or conversion to epoxides and diols.

-

Reduction: Saturation to a propyl group.

-

Metathesis: Cross-metathesis to introduce more complex side chains.

-

Heck and Suzuki couplings: To introduce aryl or vinyl substituents.

Well-Characterized Structural Analogs

The majority of research has focused on analogs where the C2 position is substituted with a larger, often aromatic, moiety. These are typically synthesized via a base-catalyzed aldol condensation (or Claisen-Schmidt reaction) between 5,6-dimethoxy-1-indanone and an appropriate aldehyde.[6][7]

2.2.1. Arylidene and Benzylidene Derivatives

This class of compounds is the most extensively studied. The general structure involves an arylidene group attached to the C2 position via an exocyclic double bond.[6] These molecules are rigid, planar structures, and their biological activity can be finely tuned by altering the substituents on the appended aryl ring.[6][7] For example, Donepezil Related Compound A is (E)-2-[(1-benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one.[8]

2.2.2. Alkyl, Benzyl, and Heterocyclic Derivatives

Direct alkylation or reductive amination pathways can introduce a variety of other groups. The most prominent example is Donepezil itself, which features a 2-[[1-(phenylmethyl)-4-piperidinyl]methyl] substituent.[1] Variations of this theme have led to the development of numerous potent ligands for dopamine and sigma receptors.[9][10]

Structure-Activity Relationship (SAR) Insights

Analysis of the extensive literature on indanone derivatives reveals several key SAR trends.

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

- 4. researchgate.net [researchgate.net]

- 5. Photochemical synthesis of substituted indan-1-ones related to donepezil - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Allyl-5,6-dimethoxy-indan-1-one: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of "2-Allyl-5,6-dimethoxy-indan-1-one," a novel derivative of the well-established pharmaceutical intermediate, 5,6-dimethoxy-indan-1-one. While a specific CAS number for this allylated derivative is not currently assigned, this document furnishes a systematic nomenclature, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential significance in medicinal chemistry. The content is structured to provide both foundational knowledge of the core chemical scaffold and actionable insights for its synthesis and characterization.

Nomenclature and Chemical Identification

Systematic nomenclature is crucial for the unambiguous identification of a chemical entity. Based on the established principles of the International Union of Pure and Applied Chemistry (IUPAC), the compound of interest is named:

2-allyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

This nomenclature is derived from the parent structure, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, with the "2-allyl" prefix indicating the substitution of an allyl group at the second position of the indanone ring.

CAS Number: As of the latest database reviews, a specific CAS Registry Number has not been assigned to this compound. This is common for novel compounds that have not yet been widely synthesized or cataloged. For reference, the foundational precursor is:

| Compound Name | IUPAC Name | CAS Number |

| 5,6-Dimethoxy-indan-1-one | 5,6-dimethoxy-2,3-dihydroinden-1-one | 2107-69-9[1][2] |

The Core Scaffold: 5,6-Dimethoxy-indan-1-one

A thorough understanding of the starting material is paramount for the successful synthesis of its derivatives. 5,6-Dimethoxy-indan-1-one is a critical intermediate in the synthesis of Donepezil, a prominent acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3][4]

Synthesis of 5,6-Dimethoxy-indan-1-one

The industrial synthesis of 5,6-dimethoxy-indan-1-one is well-documented and typically involves an intramolecular Friedel-Crafts acylation. A common route starts from 3-chloro-3',4'-dimethoxypropiophenone, which cyclizes in the presence of a strong acid.[3]

Caption: Synthesis of 5,6-dimethoxy-indan-1-one.

Physicochemical and Spectroscopic Data of 5,6-Dimethoxy-indan-1-one

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol [2] |

| Appearance | Light yellow to white crystalline solid |

| Solubility | Soluble in chloroform, dichloromethane, ethanol; insoluble in water.[4] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the two methoxy groups, and the two methylene groups of the five-membered ring.

-

IR: The infrared spectrum prominently displays a strong absorption band for the carbonyl (C=O) group, typically around 1700 cm⁻¹, and absorptions for the C-O-C stretching of the methoxy groups.

Synthesis of this compound

The introduction of an allyl group at the α-position to the carbonyl of a cyclic ketone is a well-established transformation in organic synthesis. The proposed synthesis of this compound involves the α-allylation of 5,6-dimethoxy-indan-1-one. This reaction proceeds via the formation of an enolate intermediate, which then acts as a nucleophile to attack an allylic electrophile.

Proposed Synthetic Pathway

The general strategy for the α-allylation of a ketone involves deprotonation at the α-carbon to form an enolate, followed by nucleophilic attack on an allyl halide.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the α-allylation of a cyclic ketone and should be adapted and optimized based on laboratory-specific conditions and in-process monitoring.

Materials:

-

5,6-Dimethoxy-indan-1-one

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Allyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5,6-dimethoxy-indan-1-one (1 equivalent). Anhydrous THF is added to dissolve the starting material.

-

Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. LDA solution (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

Allylation: Allyl bromide (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature.

-

Work-up: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Predicted Characterization Data

The successful synthesis of the target compound would be confirmed by a suite of spectroscopic analyses. The expected data are extrapolated from the known data of the precursor and the structural changes introduced by the allyl group.

| Analysis | Expected Observations |

| ¹H NMR | Persistence of signals for aromatic protons and methoxy groups. Appearance of new signals in the olefinic region (typically 5-6 ppm) for the vinyl protons of the allyl group, and a new doublet for the methylene protons adjacent to the double bond. The signals for the protons at the 2 and 3 positions of the indanone ring will also be shifted and show different coupling patterns. |

| ¹³C NMR | Appearance of new signals corresponding to the three carbons of the allyl group. The signal for the C2 carbon of the indanone ring will be shifted downfield. |

| IR | Continued presence of the strong carbonyl (C=O) absorption. New, weaker C=C stretching absorption around 1640 cm⁻¹. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of C₁₄H₁₆O₃ (232.27 g/mol ). |

Potential Applications and Future Directions

The derivatization of the 5,6-dimethoxy-indan-1-one scaffold is of significant interest to the medicinal chemistry community. The introduction of an allyl group at the 2-position offers several avenues for further chemical modification, such as through oxidation, reduction, or addition reactions at the double bond. These modifications could lead to the generation of a library of novel compounds for biological screening.

Given that the parent molecule is a key building block for an acetylcholinesterase inhibitor, it is plausible that this compound and its subsequent derivatives could be investigated for similar or other neurological activities. The allyl group could serve as a handle to introduce new pharmacophores or to modulate the pharmacokinetic properties of the parent scaffold.

References

-

PubChem. 5,6-Dimethoxy-1-indanone. Available at: [Link]

-

PharmaCompass. 5,6-Dimethoxy-1-Indanone. Available at: [Link]

-

Quick Company. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Available at: [Link]

-

Shaanxi Bloom Tech Co., Ltd. 5,6-Dimethoxy-1-indanone CAS 2107-69-9. Available at: [Link]

Sources

- 1. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5 6-Dimethoxy-1-Indanone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

- 4. bloomtechz.com [bloomtechz.com]

A Comprehensive Technical Guide to the Purity and Characterization of 2-Allyl-5,6-dimethoxy-indan-1-one

This guide provides an in-depth exploration of the essential analytical methodologies for assessing the purity and confirming the chemical identity of 2-Allyl-5,6-dimethoxy-indan-1-one. Tailored for researchers, scientists, and professionals in drug development, this document outlines a systematic and robust approach to ensure the quality and integrity of this valuable synthetic intermediate. The principles and protocols detailed herein are grounded in established analytical techniques and are designed to be both scientifically rigorous and practically applicable in a laboratory setting.

Introduction

This compound is a substituted indanone derivative of significant interest in medicinal chemistry and drug discovery. The indanone scaffold is a core structural motif in numerous biologically active compounds.[1][2] The introduction of an allyl group at the 2-position and dimethoxy groups on the aromatic ring can significantly modulate the pharmacological properties of the parent molecule. As with any compound intended for pharmaceutical research and development, stringent purity assessment and unambiguous structural characterization are paramount. This guide will detail the critical analytical workflows required to achieve this.

Part 1: Purity Assessment: A Multi-faceted Approach

The determination of purity is not a single measurement but rather a comprehensive evaluation using orthogonal analytical techniques. For this compound, a combination of chromatographic and spectroscopic methods is recommended to identify and quantify any potential impurities.

Chromatographic Purity

Chromatographic techniques are indispensable for separating the target compound from impurities, which may include starting materials, by-products, or degradation products.

HPLC is the workhorse for purity analysis in the pharmaceutical industry. A well-developed reverse-phase HPLC method can provide high-resolution separation and accurate quantification of impurities.

Experimental Protocol: HPLC Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution is typically employed to resolve a wide range of potential impurities. A common mobile phase system consists of:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

-

Gradient Program: A typical gradient might be:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30.1-35 min: Return to initial conditions (95% A, 5% B)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Allyl-5,6-dimethoxy-indan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-5,6-dimethoxy-indan-1-one is a functionalized derivative of the 1-indanone scaffold. The 1-indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds.[1][2] Notably, the 5,6-dimethoxy-indan-1-one moiety is a key intermediate in the synthesis of Donepezil, a widely used medication for the treatment of Alzheimer's disease.[3][4] The introduction of an allyl group at the 2-position provides a versatile chemical handle for further synthetic modifications, making this compound a valuable building block for creating diverse molecular architectures and exploring new therapeutic agents.

This document provides a comprehensive, two-step experimental guide for the synthesis of this compound, beginning with the formation of the indanone core via an intramolecular Friedel-Crafts acylation, followed by a targeted α-allylation. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Synthetic Overview

The synthesis of this compound is accomplished in two primary stages:

-

Synthesis of 5,6-Dimethoxy-indan-1-one: This step involves the acid-catalyzed intramolecular cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid. This classic Friedel-Crafts acylation is a robust method for forming the five-membered ring of the indanone system.[1][3]

-

α-Allylation of 5,6-Dimethoxy-indan-1-one: The indanone is deprotonated at the α-carbon using a strong, non-nucleophilic base to form an enolate. This nucleophilic enolate is then reacted with an electrophilic allyl source (allyl bromide) to yield the final product.

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of 5,6-Dimethoxy-indan-1-one

This procedure details the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propanoic acid. The use of a mixture of phosphorus pentoxide (P₂O₅) and p-toluenesulfonic acid (p-TSA) serves as a powerful dehydrating agent and Brønsted acid catalyst to promote the cyclization.[5]

Rationale for Method Selection

Direct dehydrative cyclization of 3-arylpropionic acids is preferable to the alternative two-step process involving conversion to an acyl chloride, as it is more atom-economical and avoids the generation of corrosive byproducts.[3] The P₂O₅/p-TSA system is a potent combination for this transformation, allowing for high yields and relatively short reaction times.[5]

Materials and Equipment

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3-(3,4-dimethoxyphenyl)propanoic acid | 210.22 | 5.00 g | 23.79 | 1.0 |

| Phosphorus pentoxide (P₂O₅) | 141.94 | 10.1 g | 71.37 | 3.0 |

| p-Toluenesulfonic acid (p-TSA) | 172.20 | 8.20 g | 47.62 | 2.0 |

| Dichloromethane (DCM) | - | ~150 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |

| Ice Water | - | ~200 mL | - | - |

-

Equipment: Round-bottom flask (100 mL), heating mantle with stirrer, condenser, separatory funnel, rotary evaporator, glass funnel, filter paper.

Experimental Protocol

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

- 5. scielo.br [scielo.br]

Application Notes and Protocols: A Framework for the In Vitro Assay Development of 2-Allyl-5,6-dimethoxy-indan-1-one

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] "2-Allyl-5,6-dimethoxy-indan-1-one" is a novel compound belonging to this class. To elucidate its therapeutic potential, a systematic in vitro evaluation is paramount. This guide provides a comprehensive framework for the development of in vitro assays to characterize the biological activity of this compound.

As a Senior Application Scientist, this document is structured to provide not just protocols, but also the underlying scientific rationale for the proposed experimental workflow. The approach is designed to be a self-validating system, beginning with broad cytotoxicity screening and progressively moving towards more specific mechanistic assays. This tiered approach ensures an efficient use of resources while building a comprehensive biological profile of the compound.

Tier 1: Foundational Cytotoxicity and Viability Assessment

The initial step in characterizing any novel compound is to determine its effect on cell viability. This foundational data is crucial for interpreting the results of subsequent, more specific assays, and for identifying a suitable concentration range for further experiments. The MTT assay is a widely used, robust, and reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Workflow for Initial Compound Characterization

The following diagram illustrates the proposed workflow for the initial in vitro characterization of "this compound".

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Materials:

-

HEK293 cells stably expressing an NF-κB luciferase reporter gene

-

"this compound"

-

Recombinant human TNF-α

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293-NF-κB reporter cells in a 96-well white plate at a density of 20,000 cells/well and incubate overnight.

-

Compound Treatment: Treat cells with various non-toxic concentrations of "this compound" (determined from the MTT assay) for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. [5]Include unstimulated and vehicle-treated stimulated controls.

-

Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel plate treated identically and assayed with a viability reagent like CellTiter-Glo). Calculate the percentage of inhibition of TNF-α-induced NF-κB activation.

Protocol 3: Nrf2 Activation Assay (Antioxidant/Cytoprotective Potential)

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. [6]Activation of Nrf2 leads to the expression of a battery of cytoprotective genes.

Caption: Simplified diagram of the Nrf2-ARE antioxidant response pathway.

Materials: